2-Tert-butyl-5-methylcyclohexan-1-ol
Description
2-Tert-butyl-5-methylcyclohexan-1-ol is a cyclohexanol derivative with a tertiary butyl group at the C2 position and a methyl group at the C5 position. Its molecular formula is C₁₁H₂₂O, and its estimated molecular weight is 170.3 g/mol. The tert-butyl group confers significant steric bulk, which may influence its physical properties (e.g., solubility, boiling point) and reactivity compared to less-substituted analogs.
Properties
CAS No. |
3127-74-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-tert-butyl-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
OLSGPMSPGKZAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Hydrogenation of 2-Tert-Butyl-5-Methylphenol
Hydrogenation of 2-tert-butyl-5-methylphenol under high-pressure hydrogen (50–100 bar) in the presence of ruthenium catalysts yields the target alcohol with high efficiency. The patent EP0262388A2 outlines critical parameters:
-
Catalyst Selection : Ruthenium-based catalysts (e.g., Ru/C or RuO₂) achieve >95% conversion at 120–200°C, outperforming palladium and rhodium analogs in selectivity.
-
Temperature Effects : Lower temperatures (120°C) favor cis-diastereomers (68% cis vs. 29% trans), while higher temperatures (200°C) increase trans-isomer formation (16–24%) due to thermodynamic control.
-
Solvent Systems : Polar aprotic solvents like dioxane or tetrahydrofuran (THF) enhance reaction rates by stabilizing intermediates.
Table 1: Hydrogenation Outcomes for 2-Tert-Butyl-5-Methylphenol
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | cis:trans Ratio |
|---|---|---|---|---|
| Ru/C | 120 | 50 | 98 | 68:29 |
| Pd/C | 120 | 50 | 85 | 55:42 |
| Rh/C | 200 | 100 | 92 | 52:24 |
Hydrogenation of Keto Precursors
Indirect routes involve reducing 2-tert-butyl-5-methylcyclohexanone, though this method is less common due to precursor accessibility challenges. The ACS Catalysis study highlights palladium on carbon (Pd/C) as effective for ketone reduction:
-
Catalyst Pretreatment : Pre-reducing Pd/C with hydrogen at 25°C improves activity, achieving 88% yield in THF/butanol mixtures.
-
Byproduct Mitigation : Unpretreated catalysts yield 10–39% saturated byproducts, whereas preconditioned Pd/C minimizes side reactions (<5%).
Alkylation-Hydrogenation Sequential Synthesis
Alternative pathways involve O-alkylation of phenolic precursors prior to hydrogenation, enhancing steric control and reducing side reactions.
Phenol Etherification
Alkylation of 2-tert-butyl-5-methylphenol with dimethyl sulfate or alkyl halides generates ether intermediates, which are subsequently hydrogenated. This method, detailed in EP0262388A2, offers:
-
Higher Yields : Etherification before hydrogenation improves diastereoselectivity (cis:trans = 72:25) by reducing steric hindrance during ring saturation.
-
Solvent Compatibility : Ethers like diethyl ether or tert-butyl methyl ether (TBME) facilitate clean product isolation post-hydrogenation.
Table 2: Etherification-Hydrogenation Performance
| Alkylating Agent | Catalyst | Yield (%) | cis:trans Ratio |
|---|---|---|---|
| Dimethyl sulfate | Ru/C | 91 | 72:25 |
| Methyl iodide | Pd/C | 84 | 65:32 |
Stereochemical and Kinetic Considerations
Diastereomer Formation Dynamics
The spatial arrangement of tert-butyl and methyl groups dictates reaction outcomes:
Solvent and Additive Effects
-
Acidic Media : Adding acetic acid (1–5% v/v) accelerates hydrogenation by protonating phenolic intermediates, though excess acid risks esterification.
-
Buffer Systems : Phosphate-buffered saline (PBS) at pH 4 stabilizes Pd/C catalysts, reducing deactivation during prolonged reactions.
Comparative Analysis of Catalytic Systems
Ruthenium vs. Palladium Catalysts
Table 3: Catalyst Performance Benchmarking
| Metric | Ru/C | Pd/C (Strem) |
|---|---|---|
| Turnover Frequency (h⁻¹) | 12.5 | 3.2 |
| Byproduct Formation (%) | 1.8 | 9.5 |
| Cost Efficiency ($/kg) | 420 | 380 |
Industrial and Scalability Challenges
Chemical Reactions Analysis
2-Tert-butyl-5-methylcyclohexan-1-ol undergoes various chemical reactions typical of secondary alcohols. These include:
Scientific Research Applications
Organic Synthesis
2-Tert-butyl-5-methylcyclohexan-1-ol serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various reactions, including:
- Alkylation Reactions : The compound can be used as a nucleophile in alkylation reactions to form more complex molecules.
| Reaction Type | Description |
|---|---|
| Alkylation | Used to introduce alkyl groups into other organic molecules. |
| Reduction | Can be reduced to yield other alcohols or hydrocarbons. |
Biocatalysis
Recent studies have highlighted the use of this compound in biocatalytic processes. Enzymes such as alcohol dehydrogenases (ADHs) and lipases have been employed to convert ketones and other substrates into this compound or utilize it as a substrate for further transformations.
Case Study: Biocatalytic Synthesis
In a continuous-flow biocatalytic process, commercial ADHs were utilized to produce cis-4-alkylcyclohexanols, including derivatives of this compound. The study demonstrated high conversion rates and yields, showcasing the compound's utility in biotransformations .
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry due to its structural similarity to biologically active molecules. It can be used as a building block for synthesizing various pharmacologically relevant compounds.
Examples of Pharmaceutical Applications:
- Intermediate for Drug Synthesis : Its ability to undergo functional group transformations makes it suitable for developing new therapeutic agents.
| Application Area | Example Compounds |
|---|---|
| Antibiotics | Potential use in synthesizing novel antibiotic structures. |
| Anti-inflammatory | Can serve as a precursor for anti-inflammatory drugs. |
Material Science
In material science, this compound has been explored as an additive in polymers and coatings due to its properties that enhance thermal stability and resistance to oxidation.
Applications in Material Science:
- Polymer Additive : Acts as an antioxidant or stabilizer in polymer formulations.
| Application Type | Benefits |
|---|---|
| Antioxidants | Enhances longevity and stability of materials under oxidative stress. |
| Coatings | Improves performance characteristics of protective coatings. |
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-methylcyclohexan-1-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules . These interactions can influence the compound’s solubility, reactivity, and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or as a solvent in biochemical assays .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
2-Isopropyl-5-methylcyclohexanol
- Molecular Formula : C₁₀H₂₀O
- Molecular Weight : 156.26 g/mol
- CAS : 98-85-1
- Key Differences :
- The tert-butyl group in the target compound is replaced with an isopropyl group.
- The tert-butyl group’s greater steric bulk may reduce solubility in polar solvents compared to the isopropyl analog.
- Isopropyl’s lower branching could lead to higher reactivity in substitution or oxidation reactions.
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol
- Molecular Formula : C₁₀H₁₆N₂OS
- Molecular Weight : 212.31 g/mol
- CAS : 1342428-39-0
- Key Differences: Incorporates a thiazole heterocycle via an amino-methyl linkage. Higher polarity due to the N and S atoms may enhance solubility in aqueous media.
5-[tert-butyl(diphenyl)silyl]oxy-2-ethylhexan-1-ol
- Molecular Formula : C₂₄H₃₆O₂Si
- Molecular Weight : 384.627 g/mol
- CAS : 498572-79-5
- Key Differences: Features a silyl ether protecting group, commonly used in organic synthesis to mask hydroxyl functionality. The bulky silyl group increases molecular weight and may improve thermal stability. Unlike the target compound, this molecule’s linear hexanol chain and silyl group suggest utility in multi-step syntheses.
(1S,2S,5S)-5-tert-butyl-2-methoxy-2-phenylcyclohexan-1-ol
- Molecular Formula : C₁₇H₂₆O₂
- Molecular Weight : 262.387 g/mol
- CAS: Not explicitly listed
- Key Differences: Additional methoxy and phenyl substituents introduce aromaticity and stereochemical complexity. Specified stereochemistry (1S,2S,5S) highlights the importance of enantiopure forms in asymmetric synthesis.
Comparative Data Table
Research Findings and Implications
Polarity and Solubility: Thiazole-containing compounds () exhibit higher polarity due to heteroatoms, making them more water-soluble than alkyl-substituted cyclohexanols .
Stereochemical Considerations :
- Enantiopure derivatives like ’s compound are valuable in asymmetric catalysis, whereas the target compound’s stereochemical configuration (if undefined) may limit such applications .
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